L-368,899 clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

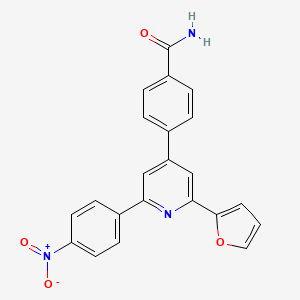

L-368,899 hydrochloride: is a potent, non-peptide, and orally active oxytocin receptor antagonist. It is used primarily in scientific research to study the roles of oxytocin in various physiological and behavioral processes. This compound exhibits high selectivity for the oxytocin receptor over related vasopressin receptors, making it a valuable tool for investigating oxytocin-mediated functions .

Aplicaciones Científicas De Investigación

L-368,899 hydrochloride is widely used in scientific research due to its high selectivity and potency as an oxytocin receptor antagonist. Some of its key applications include:

Neuroscience: Investigating the role of oxytocin in social behaviors, stress responses, and emotional regulation.

Endocrinology: Studying the effects of oxytocin on reproductive functions and hormonal regulation.

Pharmacology: Developing potential therapeutic agents for conditions such as preterm labor, anxiety, and social disorders.

Behavioral Studies: Examining the impact of oxytocin on behaviors such as pair bonding, maternal care, and social interactions

Mecanismo De Acción

L-368,899 hydrochloride exerts its effects by selectively binding to and antagonizing the oxytocin receptor. This prevents oxytocin from activating the receptor, thereby inhibiting its downstream signaling pathways. The compound exhibits high selectivity for the oxytocin receptor over vasopressin receptors, which minimizes off-target effects. The primary molecular targets are the oxytocin receptors located in various tissues, including the brain, uterus, and mammary glands .

Direcciones Futuras

L-368,899 hydrochloride has been used in scientific research to investigate the centrally mediated roles of oxytocin, such as in social behavior and pair bonding . Studies in primates have shown L-368,899 to reduce a number of behaviors such as food sharing, sexual activity, and caring for infants, demonstrating the importance of oxytocinergic signaling in mediating these important social behaviors .

Relevant Papers There are several papers that have cited the use of L-368,899 hydrochloride . For example, a study by Williams et al. (1994) described L-368,899 as an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor . Another study by Boccia et al. (2007) found that peripherally administered non-peptide oxytocin antagonist, L-368,899, accumulates in limbic brain areas, providing a new pharmacological tool for the study of social motivation in non-human primates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-368,899 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the following steps:

- Formation of the bicyclo[2.2.1]heptane core structure.

- Introduction of the piperazine moiety.

- Sulfonylation and subsequent functional group modifications to achieve the final product .

Industrial Production Methods: Industrial production of L-368,899 hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: L-368,899 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as sulfonyl and amide groups. These reactions can be used to modify the compound for various research purposes .

Common Reagents and Conditions:

Sulfonylation: Typically involves the use of sulfonyl chlorides and a base such as triethylamine.

Amidation: Involves the use of amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Hydrogenation: Utilizes hydrogen gas and a palladium catalyst to reduce specific functional groups.

Major Products: The major products formed from these reactions are typically derivatives of L-368,899 hydrochloride with modified functional groups, which can be used to study different aspects of oxytocin receptor interactions .

Comparación Con Compuestos Similares

Similar Compounds:

Atosiban: Another oxytocin receptor antagonist used clinically to manage preterm labor.

Epelsiban: An oxytocin receptor antagonist studied for its effects on uterine contractions and social behaviors.

L-371,257: A peripherally selective oxytocin receptor antagonist with limited brain penetration

Uniqueness of L-368,899 Hydrochloride: L-368,899 hydrochloride is unique due to its high oral bioavailability and rapid brain penetration, which allows it to selectively accumulate in areas of the limbic system. This makes it particularly useful for studying the centrally mediated roles of oxytocin in social behaviors and emotional regulation .

Propiedades

IUPAC Name |

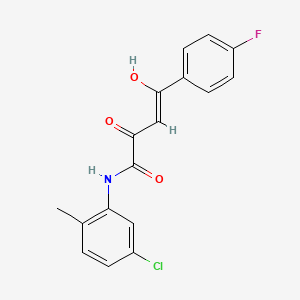

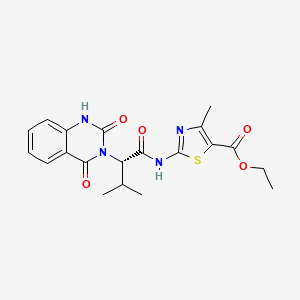

(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUFQWFJHXXXEQ-PHSYAEQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43ClN4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

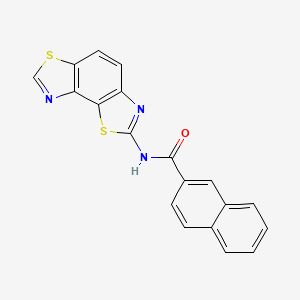

![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)

![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)

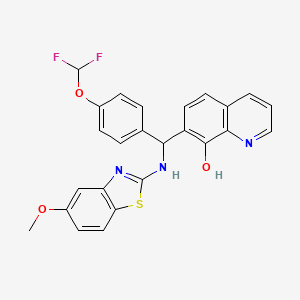

![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)

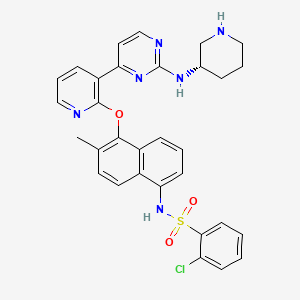

![2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione](/img/structure/B608355.png)